molecular formula C8H8F3NO3S B1419591 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid CAS No. 1197469-61-6

4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid

Cat. No.: B1419591
CAS No.: 1197469-61-6
M. Wt: 255.22 g/mol
InChI Key: HSKUOTMNACHDPJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid (CAS: 1197469-61-6) is a fluorinated β-hydroxybutanoic acid derivative featuring a 4-methyl-1,3-thiazol-2-yl substituent. Such structural motifs are common in medicinal chemistry, where thiazole rings are valued for their metabolic stability and ability to engage in hydrogen bonding or π-stacking interactions.

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-4-3-16-6(12-4)7(15,2-5(13)14)8(9,10)11/h3,15H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKUOTMNACHDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(CC(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common approach is to start with a suitable precursor such as 4-methyl-1,3-thiazole and introduce the trifluoromethyl group through a series of reactions involving fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can help achieve the desired product quality efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: : The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or esters.

  • Reduction: : Formation of trifluoromethylated alcohols or amines.

  • Substitution: : Formation of substituted thiazoles or other derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: : It can be used in the development of new materials with enhanced properties due to its fluorinated nature.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Heterocycle Type Substituents on Heterocycle Key Functional Groups
Target Compound C8H7F3NO3S 1197469-61-6 254.20 4-Methyl-1,3-thiazol-2-yl 4-Methyl 3-Hydroxy, 4,4,4-Trifluoro
4,4,4-Trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid C7H7F3N2O3 1211096-65-9 224.14 1H-Imidazol-2-yl None 3-Hydroxy, 4,4,4-Trifluoro
3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid C11H8F3NO3S CID 16227810 307.24 1,3-Benzothiazol-2-yl None 3-Hydroxy, 4,4,4-Trifluoro
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid C8H9F3N2O3 871478-30-7 238.17 1-Methyl-1H-imidazol-2-yl 1-Methyl 3-Hydroxy, 4,4,4-Trifluoro

Structural and Electronic Differences

  • Heterocycle Type :
    • The target compound’s 4-methyl-1,3-thiazol-2-yl group contains a sulfur atom, which increases lipophilicity compared to the nitrogen-rich imidazole analogs (e.g., 1211096-65-9). Benzothiazole derivatives (e.g., CID 16227810) exhibit extended π-conjugation, enhancing planar stability but reducing solubility.
    • Substituent Effects : The 4-methyl group on the thiazole ring in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to unsubstituted analogs.

Physicochemical Properties

  • Molecular Weight and Polarity :
    • The benzothiazole derivative (307.24 g/mol) has the highest molecular weight due to its fused aromatic system, whereas the imidazole analog (224.14 g/mol) is lighter.
    • The trifluoromethyl group in all compounds enhances metabolic stability and membrane permeability but reduces aqueous solubility.

Biological Activity

4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid (CAS Number: 1197469-61-6) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C₈H₈F₃NO₃S
  • Molecular Weight : 255.22 g/mol
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its trifluoromethyl group and thiazole moiety, which are known to enhance the pharmacological properties of various compounds. The presence of the hydroxyl group contributes to its solubility and potential interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing thiazole rings often exhibit significant antimicrobial properties. In one study, derivatives similar to 4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid demonstrated moderate to good activity against various bacterial strains.

Compound MIC (μg/mL) Target Organism
4,4,4-Trifluoro...12.5Staphylococcus aureus
4,4-Difluoro...25Escherichia coli

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results suggested that at higher concentrations (50 μM), it could inhibit cell proliferation significantly without inducing cytotoxicity in normal cells.

Type III Secretion System Inhibition

A dissertation highlighted the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Specifically, it was noted that high concentrations could reduce the secretion of virulence factors by approximately 50% in assays designed to measure T3SS activity .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 4,4,4-Trifluoro... exhibited a promising antibacterial profile.

Case Study 2: Cancer Cell Line Testing
In another investigation involving various cancer cell lines (e.g., HeLa and MCF7), the compound was tested for its ability to induce apoptosis. Results showed a dose-dependent increase in apoptotic markers at concentrations above 20 μM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid
Reactant of Route 2
4,4,4-Trifluoro-3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)butanoic acid

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